molecular formula C12H10BrClN2O2 B2589461 methyl 4-bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate CAS No. 175711-53-2

methyl 4-bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B2589461
CAS No.: 175711-53-2
M. Wt: 329.58
InChI Key: LGNYQCSJTZIIKS-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is a heterocyclic compound with the CAS registry number 175711-53-2 . Its molecular formula is C₁₂H₁₀BrClN₂O₂ , and it has a molecular weight of 329.58 g/mol . The SMILES notation O=C(C1=C(Br)C(C2=CC=C(Cl)C=C2)=NN1C)OC accurately represents its structure, featuring a pyrazole core substituted with bromine, chlorophenyl, and methyl ester groups.

Property Value
CAS Number 175711-53-2
Molecular Formula C₁₂H₁₀BrClN₂O₂
Molecular Weight 329.58 g/mol
SMILES Code O=C(C1=C(Br)C(C2=CC=C(Cl)C=C2)=NN1C)OC
Purity (Typical) ≥95% (varies by supplier)

The IUPAC name reflects its substituents: bromine at position 4, chlorophenyl at position 3, and methyl ester at position 5. The pyrazole ring’s nitrogen atoms are at positions 1 and 2, with a methyl group at position 1.

Historical Context of Pyrazole Carboxylate Derivatives

Pyrazole derivatives have been studied since the 19th century for their stability and versatility. The first pyrazole carboxylate derivatives emerged in the early 20th century, driven by their potential in medicinal chemistry. By the 1980s, pyrazole carboxylates gained prominence as intermediates in synthesizing antiviral and anticancer agents.

Properties

IUPAC Name

methyl 4-bromo-5-(4-chlorophenyl)-2-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2O2/c1-16-11(12(17)18-2)9(13)10(15-16)7-3-5-8(14)6-4-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNYQCSJTZIIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=C(C=C2)Cl)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 4-chlorophenylhydrazine, which is then reacted with ethyl acetoacetate to form the corresponding pyrazole derivative. Bromination of this intermediate yields the desired compound. The reaction conditions often include:

    Solvents: Ethanol or methanol

    Catalysts: Acidic catalysts like hydrochloric acid

    Temperature: Reflux conditions (around 80-100°C)

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product.

Chemical Reactions Analysis

Cross-Coupling Reactions

The C4 bromo substituent participates in transition-metal-catalyzed cross-couplings, enabling aryl/heteroaryl functionalization:

Suzuki-Miyaura Coupling

Reagents/ConditionsProductYieldReference
Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DME/H₂O (80°C)3-(4-Chlorophenyl)-4-aryl-1-methyl-1H-pyrazole-5-carboxylate65–92%

Mechanistic Insight : The bromo group undergoes oxidative addition with palladium(0), followed by transmetallation with the boronic acid and reductive elimination to form a C–C bond. Steric hindrance from the 4-chlorophenyl group may reduce yields with bulky boronic acids.

Ullmann-Type Coupling

Reagents/ConditionsProductYieldReference
CuI, L-proline, K₂CO₃, DMSO (120°C)4-Amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate70–85%

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing ester and 4-chlorophenyl groups activate the C4 bromo group for SNAr:

NucleophileConditionsProductYieldReference
NaN₃, DMF (100°C)4-Azido-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate88%
KSCN, CuI, DMF4-Thiocyano derivative76%

Limitation : Steric bulk at C3 slows kinetics compared to unsubstituted pyrazoles .

Ester Hydrolysis and Derivatives

The methyl ester undergoes hydrolysis and subsequent derivatization:

ReactionConditionsProductYieldReference
NaOH, H₂O/EtOH (reflux)3-(4-Chlorophenyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid95%
SOCl₂ → RNH₂ (rt)Corresponding amides80–90%

Applications : Carboxylic acid intermediates enable peptide coupling or coordination chemistry .

Cyclization and Annulation

The bromo group facilitates fused-ring formation:

Reagents/ConditionsProductYieldReference
CuI, phenanthroline, Cs₂CO₃, alkyne (100°C)Pyrazolo[3,4-b]pyridine derivatives60–78%

Mechanism : Oxidative coupling forms a C–N bond between the pyrazole and alkyne, followed by cyclization .

Functional Group Interconversion at C3

The 4-chlorophenyl group allows late-stage diversification:

ReactionConditionsProductYieldReference
B₂Pin₂, Pd(dppf)Cl₂, KOAc (100°C)3-Borylated pyrazole82%
HNO₃/H₂SO₄ (0°C)3-(4-Chloro-3-nitrophenyl) derivative65%

Radical Reactions

Bromo substituents enable radical-mediated functionalization:

Reagents/ConditionsProductYieldReference
Bu₃SnH, AIBN, toluene (reflux)3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate (dehalogenation)90%

Biological Activity Modulation

Derivatives exhibit structure-activity relationships (SAR) in drug discovery:

DerivativeBioactivity (IC₅₀)TargetReference
4-(4-Methoxyphenyl)0.2 μM (anticancer)Topoisomerase II
4-Amino5.8 μM (anti-inflammatory)COX-2

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of methyl 4-bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves multi-step processes that include the formation of pyrazole derivatives through reactions involving hydrazine and carbonyl compounds. The structural characteristics of this compound can be analyzed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry, which confirm its molecular framework and purity.

Insecticidal Properties

Research indicates that pyrazole derivatives, including this compound, exhibit notable insecticidal activity. For instance, studies have shown that similar pyrazole compounds demonstrate effectiveness against various pests like Aphis fabae, with mortality rates comparable to established insecticides such as imidacloprid . The introduction of halogen substituents enhances the bioactivity of these compounds, making them suitable candidates for agricultural applications.

Anti-inflammatory Effects

Recent investigations into pyrazole derivatives have revealed their potential as anti-inflammatory agents. In particular, studies have highlighted the ability of substituted pyrazoles to inhibit inflammation in models such as carrageenan-induced paw edema in rats . The presence of specific substituents on the pyrazole ring can significantly enhance anti-inflammatory activity, suggesting that this compound may also possess similar properties.

Anticancer Activity

Pyrazole derivatives are increasingly recognized for their anticancer properties. Compounds with structural similarities to this compound have been evaluated against various cancer cell lines, showing significant cytotoxic effects . For example, certain pyrazole derivatives have demonstrated inhibition of growth in lung cancer cell lines (A549) and breast cancer cell lines (MCF7), indicating their potential as chemotherapeutic agents.

Case Studies and Experimental Results

Study Compound Tested Activity Cell Line/Pest Result
Pyrazole DerivativeInsecticidalAphis fabae85.7% mortality at 12.5 mg/L
Ethyl PyrazoleAnti-inflammatoryRat Paw Edema ModelSignificant reduction in inflammation
Pyrazole DerivativeAnticancerA549 Cell LineIC50 = 26 µM

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, inhibiting their activity. The halogen atoms can enhance binding through halogen bonding, while the ester group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following table compares the target compound with key analogues, emphasizing substituent effects, molecular properties, and applications:

Compound Name & Reference Substituents (Positions) Molecular Formula Key Features & Applications
Target Compound 4-Br, 3-(4-ClC₆H₄), 1-CH₃, 5-COOCH₃ C₁₂H₁₀BrClN₂O₂ Discontinued; used in pharma/agrochemicals
4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one 4-Br, 5-BrCH₂, 2-(4-ClC₆H₄), 1-CH₃ C₁₀H₉Br₂ClN₂O Dihydro-pyrazole core; synthetic intermediate
Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 5-Br, 1-(4-FC₆H₄), 4-COOCH₂CH₃ C₁₂H₁₀BrFN₂O₂ Fluorophenyl group; ethyl ester enhances lipophilicity
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate 5-OBz(4-Cl), 3-CH₃, 1-C₆H₅ C₂₄H₁₆Cl₂N₂O₃ Dual chlorobenzoyl groups; antibacterial activity
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Thiazole-5-COOEt, 3-(4-ClC₆H₄), 1-(4-FC₆H₄) C₂₁H₁₅ClFN₃O₂S Thiazole ring; potential dual bioactivity

Substituent Effects on Bioactivity and Physicochemical Properties

  • Halogen Substituents: Bromine at position 4 (target compound) may enhance steric bulk and electrophilic reactivity compared to chlorine in analogues (e.g., ).
  • Ester Groups : Methyl esters (target) are less lipophilic than ethyl esters (e.g., ), affecting metabolic stability and bioavailability. Ethyl esters may prolong half-life but reduce solubility.
  • Aromatic Rings : The 4-chlorophenyl group in the target compound contributes to π-π stacking interactions, while fluorophenyl substituents (e.g., ) introduce electronegativity, altering electronic distribution and binding affinity.
  • Heterocyclic Additions : Thiazole-containing derivatives (e.g., ) demonstrate enhanced biological activity due to sulfur’s electron-withdrawing effects, which the target compound lacks.

Biological Activity

Methyl 4-bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate is a compound of interest within the pyrazole class, known for its diverse biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the functionalization of pyrazole derivatives. The general synthetic route typically includes:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Bromination and Chlorination : Introducing bromine and chlorine substituents at specific positions on the aromatic ring.
  • Carboxylation : Employing carboxylic acid derivatives to achieve the final structure.

The compound features a pyrazole ring, which is a significant scaffold in medicinal chemistry due to its ability to interact with various biological targets.

Biological Activity Overview

This compound exhibits a spectrum of biological activities, including:

  • Antimicrobial Activity : Pyrazole derivatives are known for their antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values often in the low micromolar range .
  • Anticancer Properties : Research indicates that pyrazole derivatives can induce cytotoxic effects in cancer cell lines. For example, related compounds have demonstrated significant inhibition of cell proliferation in colorectal cancer cell lines (HCT116, HT29, SW480) through mechanisms such as G2/M-phase arrest .
  • Anti-inflammatory Effects : Some pyrazole derivatives exhibit anti-inflammatory activities by modulating inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Antimicrobial Evaluation

A study conducted on various pyrazole derivatives highlighted that this compound could potentially exhibit significant antimicrobial activity. The investigation involved measuring the MIC against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising results that warrant further exploration .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, a related compound exhibited an IC50 value of approximately 10 µM against HCT116 cells, indicating substantial anticancer activity . The mechanism of action appears to involve apoptosis and cell cycle arrest.

Comparative Biological Activity Table

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)Other Activities
This compound< 0.25~10Anti-inflammatory
Related Pyrazole Derivative A< 0.22~15Antidepressant
Related Pyrazole Derivative B< 0.30~8Antifungal

Q & A

Q. What are the established synthetic routes for methyl 4-bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate?

The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-ketoesters or via Vilsmeier–Haack formylation. For example, a two-step process involves:

  • Cyclization of ethyl acetoacetate derivatives with substituted phenylhydrazines to form the pyrazole core.
  • Bromination at position 4 using N-bromosuccinimide (NBS) under controlled conditions. Subsequent esterification or transesterification yields the methyl carboxylate group. Key intermediates are purified via column chromatography, and yields are optimized by adjusting reaction temperatures (80–120°C) and catalysts like K₂CO₃ .

Q. How is the structural integrity of this compound validated post-synthesis?

  • X-ray crystallography resolves the 3D configuration, confirming substituent positions (e.g., bromine at C4 and 4-chlorophenyl at C3) .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR identifies methyl (δ ~3.8 ppm), ester carbonyl (δ ~165 ppm), and aromatic protons (δ 7.2–7.8 ppm).
  • IR spectroscopy detects C=O stretches (~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹).
  • Mass spectrometry confirms molecular weight (e.g., [M+H⁺] = 343.2) .

Advanced Research Questions

Q. What methodological challenges arise in optimizing regioselective bromination at pyrazole position 4?

Competing bromination at other positions (e.g., C5) can occur due to electronic effects. Strategies include:

  • Using directing groups (e.g., ester at C5) to enhance C4 selectivity.
  • Employing Lewis acids like FeCl₃ to stabilize transition states.
  • Monitoring reaction progress via TLC and quenching intermediates to prevent over-bromination .

Q. How do solvent polarity and substituent effects influence the compound’s photophysical properties?

  • Polar solvents (e.g., DMSO) induce redshifted emission (λem = 356 nm) due to stabilized excited states.
  • Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance intramolecular charge transfer (ICT), measurable via fluorescence quantum yield (ΦF ~0.15 in DMSO) .

Q. What computational approaches predict the compound’s reactivity in cross-coupling reactions?

  • Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites. For example, the C4 bromine is a hotspot for Suzuki-Miyaura coupling.
  • Molecular electrostatic potential (MEP) maps highlight electron-deficient regions (e.g., ester carbonyl) for nucleophilic attack .

Q. How can contradictions in reported biological activities of similar pyrazoles be resolved?

  • Standardized assays : Compare minimum inhibitory concentrations (MICs) against E. coli or S. aureus under identical conditions.
  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate activity contributors.
  • Meta-analysis : Cross-reference datasets from multiple studies (e.g., and ) to identify outliers due to assay variability .

Methodological Tables

Table 1: Key Spectral Data for Structural Validation

TechniqueObserved SignalReference
¹H NMR (CDCl₃)δ 3.85 (s, 3H, CH₃), δ 7.45–7.62 (m, Ar)
¹³C NMRδ 165.2 (C=O), δ 112.5 (C-Br)
IR (KBr)1705 cm⁻¹ (C=O), 610 cm⁻¹ (C-Br)

Table 2: Synthetic Yield Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature100–110°CPrevents decomposition
Catalyst (K₂CO₃)1.2 equivEnhances cyclization
SolventDry DMFImproves solubility

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